[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a methoxyphenyl group, and an acetic acid group . The piperidine ring is a common structural motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a methoxyphenyl group, which consists of a phenyl ring with a methoxy (OCH3) substituent, and an acetic acid group, which consists of a two-carbon chain with a carboxylic acid (COOH) group .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its functional groups. For example, the piperidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The acetic acid group could participate in reactions involving the carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water . The compound’s molecular weight is approximately 159.19 g/mol .Scientific Research Applications
Chemical Synthesis and Reactivity
- Acid and Amide Synthesis : The acyl chloride derived from [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a compound structurally similar to the requested chemical, has been used to produce new amides and 1-acylpyrazole, demonstrating its utility in synthesizing diverse chemical structures (Arutjunyan et al., 2013).
Biological Activity and Applications
Fluorescence Binding Studies : Novel p-hydroxycinnamic acid amides have been synthesized for studying their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. These compounds share structural similarities with the requested chemical and highlight its potential in biochemical research (Meng et al., 2012).
Enzyme Inhibition : Acetic acid aldose reductase inhibitors with a five-membered heterocyclic core, similar in structure to the requested compound, have shown potent topical activity in preventing visual impairment in a rat model. This indicates potential medical applications of related compounds (La Motta et al., 2008).
Synthesis of Heterocyclic Compounds
- Construction of Nitrogen Heterocycles : The synthesis of N-pyrimidinylacetamide derivatives from related compounds demonstrates their utility in constructing various nitrogen heterocycles, which are of great interest in medicinal chemistry (Farouk et al., 2021).
Potential Pharmacological Applications
- Angiotensin-converting Enzyme Inhibitors : Derivatives of alpha-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acids, structurally related to the requested compound, have shown significant inhibitory activity against angiotensin-converting enzyme, suggesting potential pharmacological applications (Yanagisawa et al., 1987).
Properties
IUPAC Name |
2-(N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-23-14-4-2-12(3-5-14)18(11-16(21)22)10-15(20)17-8-6-13(19)7-9-17/h2-5,13,19H,6-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJZGTKLUVXTSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149765 | |
Record name | Glycine, N-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-76-2 | |
Record name | Glycine, N-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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